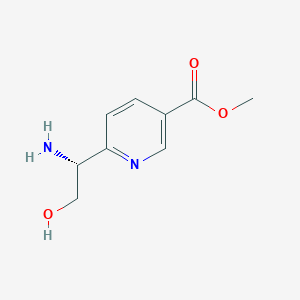
Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an amino group, and a hydroxyethyl group attached to a nicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the amino and hydroxyethyl groups. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This is followed by the addition of ®-1-amino-2-hydroxyethane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinates.
科学的研究の応用
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Lacks the amino and hydroxyethyl groups.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is unique due to the presence of both the amino and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChIキー |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
異性体SMILES |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
